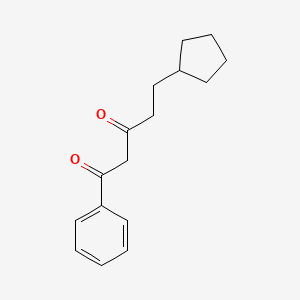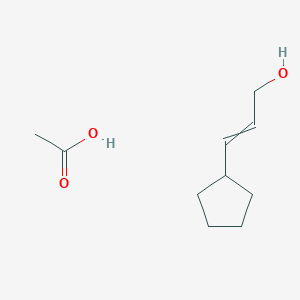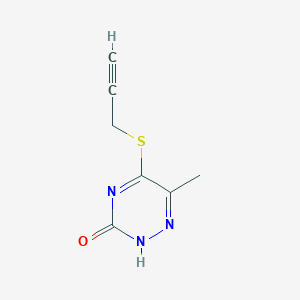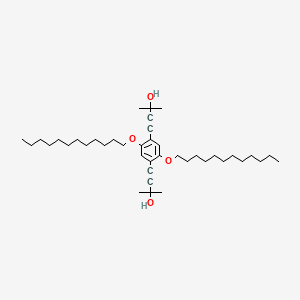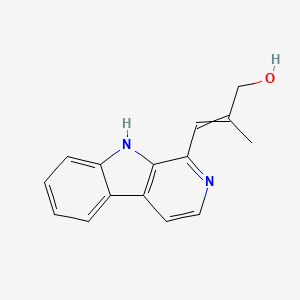
Hexanoic acid, 2-bromo-2-ethyl-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 2-bromo-2-ethyl-, methyl ester is a chemical compound with the molecular formula C9H17BrO2. It is an ester derivative of hexanoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and a bromine atom is attached to the second carbon of the hexanoic acid chain. This compound is known for its applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2-bromo-2-ethyl-, methyl ester can be synthesized through the esterification of 2-bromo-2-ethylhexanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, 2-bromo-2-ethyl-, methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Hydrolysis: The ester group can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH). The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents for the reduction of esters to alcohols.
Major Products Formed
Nucleophilic Substitution: Substituted hexanoic acid derivatives.
Hydrolysis: 2-bromo-2-ethylhexanoic acid and methanol.
Reduction: 2-bromo-2-ethylhexanol.
Aplicaciones Científicas De Investigación
Hexanoic acid, 2-bromo-2-ethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and carboxylic acids.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The ester is used in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 2-bromo-2-ethyl-, methyl ester involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis or reduction, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of specific catalysts or reagents, leading to the formation of various products.
Comparación Con Compuestos Similares
Hexanoic acid, 2-bromo-2-ethyl-, methyl ester can be compared with other similar compounds, such as:
Hexanoic acid, 2-ethyl-, methyl ester: This compound lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Hexanoic acid, 2-bromo-, ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can affect its reactivity and physical properties.
Methyl 2-bromohexanoate: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of a bromine atom and an ester group, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
202586-61-6 |
|---|---|
Fórmula molecular |
C9H17BrO2 |
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
methyl 2-bromo-2-ethylhexanoate |
InChI |
InChI=1S/C9H17BrO2/c1-4-6-7-9(10,5-2)8(11)12-3/h4-7H2,1-3H3 |
Clave InChI |
OBVGYZKPNPLDPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)


![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
